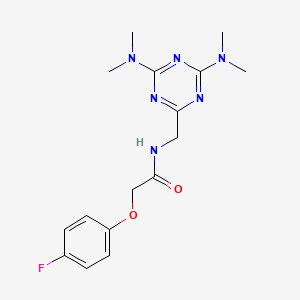

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide

Beschreibung

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a triazine-based acetamide derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The methyl group at position 2 is further functionalized with a 2-(4-fluorophenoxy)acetamide moiety.

Eigenschaften

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O2/c1-22(2)15-19-13(20-16(21-15)23(3)4)9-18-14(24)10-25-12-7-5-11(17)6-8-12/h5-8H,9-10H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFRHCJWWBDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential applications in medicinal chemistry and agriculture due to its unique biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 374.4 g/mol. The presence of electron-withdrawing groups enhances its reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound's structure allows it to bind effectively to various molecular targets, modulating their activity. This can lead to inhibition or activation of enzymatic pathways critical in various biological processes.

Antitumor Activity

Research indicates that compounds similar to this compound possess significant antitumor properties. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines with IC50 values in the low micromolar range.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor efficacy.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : Similar compounds have demonstrated selectivity against HDAC isoforms, which are crucial in regulating gene expression related to cancer cell growth.

Case Studies

- Anticancer Efficacy : A study evaluating the effects of structurally related compounds demonstrated that they could significantly reduce tumor growth in xenograft models. The tumor growth inhibition (TGI) was reported at approximately 48% compared to control treatments.

- Combination Therapies : Research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

Key Structural Features of the Target Compound :

- Triazine core : Provides a planar, aromatic scaffold for substituent attachment.

- 2-(4-fluorophenoxy)acetamide: Introduces hydrophobicity and hydrogen-bonding capability.

Comparison Table :

Key Observations :

- Substituent Impact: Dimethylamino groups: Increase solubility compared to phenylamino (logP ~3.2) or adamantyl (logP ~4.0) substituents .

- Acetamide Variations: The 4-fluorophenoxy group in the target compound may act as a bioisostere for benzyloxy or phenyl groups in sodium channel inhibitors (e.g., Compound H ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.